molecular formula C8H17NO B1431401 2-Isopropyl-piperidin-4-ol CAS No. 1373223-80-3

2-Isopropyl-piperidin-4-ol

Cat. No. B1431401
M. Wt: 143.23 g/mol
InChI Key: BOGONQZBEUCYFM-UHFFFAOYSA-N
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Description

2-Isopropyl-piperidin-4-ol, also known as IPPO, is a potent and versatile organic compound. It has a molecular weight of 143.23 and its IUPAC name is 2-isopropyl-4-piperidinol . The compound is an off-white solid .


Synthesis Analysis

Piperidine derivatives, including 2-Isopropyl-piperidin-4-ol, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-piperidin-4-ol is represented by the linear formula C8H17NO . It includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various intra- and intermolecular reactions . For example, 2-furyl or 2-thienyl substituents undergo ring opening to form alcohols and thiols, respectively . In the reaction of 2,4-substituted pyridines, the reduction was incomplete in certain cases with the formation of tetrahydropyridines .


Physical And Chemical Properties Analysis

2-Isopropyl-piperidin-4-ol is an off-white solid . It has a molecular weight of 143.23 .

Future Directions

Piperidine derivatives, including 2-Isopropyl-piperidin-4-ol, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow, with more than 7000 piperidine-related papers published during the last five years .

properties

IUPAC Name

2-propan-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-6(2)8-5-7(10)3-4-9-8/h6-10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGONQZBEUCYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300621
Record name 4-Piperidinol, 2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-piperidin-4-ol

CAS RN

1373223-80-3
Record name 4-Piperidinol, 2-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 2-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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